2-Bromo-4-hydroxy-5-nitrobenzoic Acid (CAS 855749-53-0): A Polyfunctional Scaffold for Advanced Drug Discovery
2-Bromo-4-hydroxy-5-nitrobenzoic Acid (CAS 855749-53-0): A Polyfunctional Scaffold for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, densely functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0) represents a highly versatile, polyfunctional scaffold. Featuring four distinct, orthogonally reactive sites—a carboxylic acid, a heavy halogen, a phenolic hydroxyl, and a nitro group—this compound enables divergent synthetic pathways. This technical whitepaper explores the physicochemical profiling, mechanistic utility, and field-proven experimental protocols for leveraging this intermediate in the synthesis of advanced therapeutics, particularly substituted biphenyls and benzoxazole derivatives.
Physicochemical Profiling & Structural Analysis
Understanding the electronic and steric environment of 2-Bromo-4-hydroxy-5-nitrobenzoic acid is essential for predicting its reactivity. The aromatic ring is subject to a complex "push-pull" electronic system. The nitro group at C5 strongly deactivates the ring toward electrophilic aromatic substitution (-M, -I effects) while priming the adjacent positions for nucleophilic interactions. Conversely, the C4-hydroxyl group acts as a strong electron donor (+M). The C2-bromine atom is sterically hindered by the adjacent C1-carboxylic acid, which directly influences the choice of ligands in cross-coupling reactions[1].
Table 1: Physicochemical Properties
| Property | Specification |
| CAS Number | 855749-53-0 |
| Molecular Formula | C7H4BrNO5 |
| Molecular Weight | 262.02 g/mol |
| Physical Form | Brown Solid |
| Purity | ≥97% |
| Storage Temperature | 0–5°C |
| SMILES | c1c(c(c(cc1C(=O)O)Br)O)[O-] |
Data sourced from standardized chemical inventory specifications[1].
Mechanistic Utility in Medicinal Chemistry
The true value of this scaffold lies in the orthogonal reactivity of its functional groups, allowing chemists to perform iterative functionalizations without the need for excessive protecting group manipulations.
Regioselective Suzuki-Miyaura Cross-Coupling
The C2-bromo position is primed for palladium-catalyzed cross-coupling. However, the proximity of the free carboxylic acid at C1 introduces steric bulk and potential coordination issues that can poison standard catalysts or lead to protodeboronation of the boronic acid partner. To overcome this, bulky, electron-rich bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., SPhos) are strictly required. These ligands accelerate the oxidative addition of the deactivated C-Br bond and facilitate rapid reductive elimination[2].
Reduction-Cyclization to Benzoxazoles
The contiguous arrangement of the C4-hydroxyl and C5-nitro groups provides a perfect precursor for the synthesis of benzoxazoles—a privileged pharmacophore prevalent in anti-inflammatory, antimicrobial, and anticancer agents[3]. The mechanistic sequence involves the reduction of the nitro group to an ortho-aminophenol, followed by acid-catalyzed cyclocondensation with an orthoester or aldehyde.
Expert Insight (Causality): Standard catalytic hydrogenation (H₂, Pd/C) of the nitro group is highly likely to cause reductive debromination at the C2 position. To preserve the bromine atom for late-stage diversification, a chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is mandated.
Orthogonal reactivity map of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific stoichiometric ratios and workup procedures tailored to the unique electronic demands of the substrate.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
This protocol utilizes a biphasic solvent system to maintain the solubility of the highly polar carboxylate/phenoxide intermediate while driving the coupling cycle.
Table 2: Optimization of C2-Suzuki Coupling Conditions
| Catalyst System | Base / Solvent | Temp | Chemoselectivity | Expected Yield |
| Pd(PPh₃)₄ | Na₂CO₃ / Toluene-H₂O | 90°C | Low (Protodeboronation) | < 30% |
| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 90°C | High (Tolerates -COOH) | 75–85% |
| Pd₂(dba)₃ + SPhos | K₃PO₄ / Toluene | 100°C | Excellent | > 85% |
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask, charge 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
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Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst[2].
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Reaction: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.
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Workup (Self-Validating): Cool to room temperature. Dilute with H₂O (10 mL) and wash with EtOAc (10 mL) to remove non-polar impurities and catalyst ligands.
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Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate. Extract the acidic aqueous layer with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of the Benzoxazole Core
This two-step workflow utilizes a mild reduction to preserve the C2-bromo handle, followed by cyclization[3].
Step 1: Chemoselective Nitro Reduction
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Suspend the starting material (1.0 mmol) in a mixture of EtOH/H₂O (4:1, 10 mL).
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Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).
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Reflux at 80°C for 4 hours.
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Filter the hot mixture through a pad of Celite to remove iron oxides, washing with hot EtOH. Concentrate the filtrate to yield the ortho-aminophenol intermediate.
Step 2: Cyclocondensation
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Dissolve the crude ortho-aminophenol in dry Toluene (10 mL).
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Add Trimethyl orthoformate (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).
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Reflux the mixture equipped with a Dean-Stark trap for 8 hours to drive off methanol and water.
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Concentrate and purify via silica gel chromatography to isolate the functionalized benzoxazole.
Experimental workflow for the synthesis of the benzoxazole core preserving the bromo group.
Analytical Validation
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.
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¹H NMR (DMSO-d₆): The disappearance of the highly deshielded aromatic proton adjacent to the nitro group and the appearance of broad amine signals (~5.0 ppm) confirms successful reduction.
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LC-MS: The retention of the isotopic bromine signature (M and M+2 peaks in a 1:1 ratio) in the mass spectrum is the definitive proof that chemoselective reduction was achieved without hydrodehalogenation.
References
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Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Royal Society of Chemistry. Available at: [Link]
